molecular formula C12H18OS B12644194 4-iso-Butoxy-3-methylphenyl methyl sulfide

4-iso-Butoxy-3-methylphenyl methyl sulfide

Cat. No.: B12644194
M. Wt: 210.34 g/mol
InChI Key: WKSNMNLBVSYTBS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iso-Butoxy-3-methylphenyl methyl sulfide can be achieved through several methods. One common approach involves the reaction of 4-iso-butoxy-3-methylphenol with a suitable methylating agent in the presence of a base. The reaction conditions typically include:

    Temperature: Moderate temperatures (50-100°C)

    Solvent: Organic solvents such as dichloromethane or toluene

    Catalyst: Bases like sodium hydroxide or potassium carbonate

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-iso-Butoxy-3-methylphenyl methyl sulfide undergoes various chemical reactions, including:

    Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the ether group, yielding simpler hydrocarbons.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid (for nitration), halogens like chlorine or bromine (for halogenation)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Hydrocarbons

    Substitution: Nitro derivatives, halogenated compounds

Scientific Research Applications

4-iso-Butoxy-3-methylphenyl methyl sulfide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 4-iso-Butoxy-3-methylphenyl methyl sulfide involves its interaction with specific molecular targets. The compound’s sulfide group can undergo oxidation, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in various biological effects, such as antimicrobial activity. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure plays a crucial role in its activity.

Comparison with Similar Compounds

Similar Compounds

    4-iso-Butoxy-3-methylphenol: Similar structure but lacks the sulfide group.

    3-Methylphenyl methyl sulfide: Similar structure but lacks the iso-butoxy group.

    4-Butoxy-3-methylphenyl methyl sulfide: Similar structure but with a different alkoxy group.

Uniqueness

4-iso-Butoxy-3-methylphenyl methyl sulfide is unique due to the presence of both the iso-butoxy and sulfide groups. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H18OS

Molecular Weight

210.34 g/mol

IUPAC Name

2-methyl-1-(2-methylpropoxy)-4-methylsulfanylbenzene

InChI

InChI=1S/C12H18OS/c1-9(2)8-13-12-6-5-11(14-4)7-10(12)3/h5-7,9H,8H2,1-4H3

InChI Key

WKSNMNLBVSYTBS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)SC)OCC(C)C

Origin of Product

United States

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